molecular formula C21H24FN5O3 B2973143 4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one CAS No. 2380140-68-9

4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one

Cat. No.: B2973143
CAS No.: 2380140-68-9
M. Wt: 413.453
InChI Key: GOCSLGOBSOHCJK-UHFFFAOYSA-N
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Description

4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, a piperazine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a fluorinated benzaldehyde and a methoxy-substituted acetophenone in the presence of a base.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Coupling with Pyrrolidinone: The final step involves coupling the piperazine derivative with a pyrrolidinone moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **4-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1-methylpyrrolidin-2-one
  • **1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-2-…
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: (8)

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3/c1-25-12-15(11-17(25)28)21(29)27-9-7-26(8-10-27)20-18(22)19(23-13-24-20)14-3-5-16(30-2)6-4-14/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCSLGOBSOHCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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